2-(piperazin-1-ylmethyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one dihydrochloride
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Overview
Description
2-(piperazin-1-ylmethyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one dihydrochloride is a complex organic compound with a unique structure that combines a piperazine ring with a quinoline derivative. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with a quinoline core have been known to exhibit a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and antibacterial activity .
Mode of Action
It is known that quinoline compounds are vital structures in medicinal chemistry due to their wide spectrum of biological activity .
Biochemical Pathways
Quinoline compounds are known to exhibit a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a derivative of 2- (piperazin-1-yl) quinoline, which is used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest .
Result of Action
Quinoline compounds are known to exhibit a wide variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The compound is a derivative of 2- (piperazin-1-yl) quinoline, which is used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest . This suggests that the compound may be designed to be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-ylmethyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a quinoline derivative with a piperazine compound under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is usually purified through recrystallization or chromatography techniques to obtain the desired dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(piperazin-1-ylmethyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(piperazin-1-ylmethyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(piperazin-1-yl)quinoline: Shares the piperazine and quinoline moieties but lacks the dihydropyrido[3,2,1-ij]quinolin-3(5H)-one structure.
6,7-dihydro-5H-pyrido[3,2,1-ij]quinolin-3-one: Similar core structure but without the piperazine substitution.
Uniqueness
2-(piperazin-1-ylmethyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one dihydrochloride is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(piperazin-1-ylmethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O.2ClH/c21-17-15(12-19-9-6-18-7-10-19)11-14-4-1-3-13-5-2-8-20(17)16(13)14;;/h1,3-4,11,18H,2,5-10,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZDXFFWUIHPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CN4CCNCC4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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